molecular formula C22H29NO5S2 B11657667 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B11657667
M. Wt: 451.6 g/mol
InChI Key: KMUGZJZPEHXVIU-CYVLTUHYSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. The benzylidene group is substituted with methoxy and pentyloxy moieties at the 3- and 4-positions of the aromatic ring, respectively. Thiazolidinones are known for diverse biological activities, including anticancer, antimicrobial, and antidiabetic effects . The combination of a lipophilic pentyloxy group and a polar hexanoic acid chain suggests balanced amphiphilicity, which may optimize membrane permeability and target binding.

Properties

Molecular Formula

C22H29NO5S2

Molecular Weight

451.6 g/mol

IUPAC Name

6-[(5Z)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C22H29NO5S2/c1-3-4-8-13-28-17-11-10-16(14-18(17)27-2)15-19-21(26)23(22(29)30-19)12-7-5-6-9-20(24)25/h10-11,14-15H,3-9,12-13H2,1-2H3,(H,24,25)/b19-15-

InChI Key

KMUGZJZPEHXVIU-CYVLTUHYSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple steps. One common approach starts with the preparation of 3-methoxy-4-(pentyloxy)benzaldehyde, which is then reacted with thiazolidinone derivatives under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can lead to the formation of sulfoxides or sulfones, while reduction of the benzylidene group yields benzyl derivatives .

Scientific Research Applications

6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 5-benzylidene-2-thioxothiazolidin-4-one derivatives. Key structural variations among analogues include:

Compound Name / ID Benzylidene Substituents Thiazolidinone Modifications Chain Length/Functional Group Key Properties
Target Compound 3-methoxy-4-(pentyloxy) None Hexanoic acid (C6) Amphiphilic, moderate solubility
2-[(5Z)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid 3-hydroxy None Pentanoic acid (C5) Higher polarity due to phenolic -OH; lower logP
{5-[(4-Benzyloxy-3-Methoxyphenyl)Methylidene]-4-Oxo-2-Thioxo-Thiazolidin-3-yl}Acetic Acid 3-methoxy-4-benzyloxy None Acetic acid (C2) Reduced solubility; higher melting point (277–280°C)
6-[(5Z)-5-(1H-Benzimidazol-2-ylmethylidene)-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Hexanoic Acid Benzimidazole None Hexanoic acid (C6) Enhanced hydrogen bonding via benzimidazole; potential kinase inhibition

Substituent Impact :

  • Electron-donating groups (e.g., methoxy, pentyloxy) on the benzylidene ring enhance stability and lipophilicity, favoring membrane penetration .
  • Polar groups (e.g., hydroxyl, carboxylic acid) improve water solubility but may reduce bioavailability due to increased polarity .
Physicochemical Properties
Property Target Compound Similar Compound () Similar Compound ()
Melting Point (°C) Not reported 277–280 172–175
Calculated logP ~4.2 (estimated) 3.8 2.9
Solubility (aq.) Moderate Low High
  • Chain Length: Longer chains (e.g., hexanoic acid vs. acetic acid) improve solubility in nonpolar solvents but may reduce crystallinity .
  • Melting Points : Higher melting points correlate with rigid aromatic substituents (e.g., benzyloxy groups in ) .
Key Research Findings

Substituent Position Matters : 4-Substituted benzylidenes (e.g., 4-pentyloxy) enhance metabolic stability compared to 3-substituted analogues .

Chain Flexibility: Hexanoic acid chains improve pharmacokinetics over shorter chains (e.g., acetic acid) by balancing solubility and absorption .

Z-Configuration : The Z-isomer predominates in bioactive derivatives due to favorable π-stacking with target proteins .

Biological Activity

6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound featuring a thiazolidinedione core, recognized for its significant biological activities. This compound's structure includes unique functional groups that enhance its pharmacological potential, particularly in therapeutic applications related to metabolic and neurodegenerative disorders.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N1O4SC_{18}H_{23}N_{1}O_{4}S, with a molecular weight of approximately 332.40 g/mol. The thiazolidinedione core contributes to its biological activity, particularly through interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The presence of the thiazolidinedione structure is linked to antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that derivatives of thiazolidinediones possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage, indicating potential use in neurodegenerative conditions.

The biological effects of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid are primarily attributed to its interaction with specific enzymes and receptors:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for cognitive function. Inhibiting AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving memory and cognitive performance .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of thiazolidinedione derivatives, including those structurally related to the compound :

StudyFindings
Study 1 Investigated the inhibitory effects on human AChE, showing significant inhibition at concentrations of 100 µM and 300 µM, with some derivatives exhibiting up to 75% inhibition .
Study 2 Found that the compound exhibited notable antioxidant activity in vitro, suggesting potential applications in oxidative stress-related diseases.
Study 3 Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolidinedione core and subsequent functionalization. Variations in side chains significantly influence biological activity:

Compound NameStructureUnique Features
4-Oxo-thiazolidineBasic thiazolidinedione structureLacks additional functional groups
Methoxy-substituted thiazolidinedioneContains methoxy groupVariations in side chains affect activity
Pentyloxy-benzaldehyde derivativeSimilar benzylidene structureFocused on different alkyl chain lengths

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